
Juvenimicin A2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Juvenimicin A2 is a 16-membered macrolide antibiotic that belongs to the juvenimicin complex. It is produced by the bacterium Micromonospora chalcea var. izumensis. This compound is part of a larger family of macrolide antibiotics, which are known for their broad-spectrum antibacterial properties. This compound is particularly notable for its structural similarity to other macrolides like tylosin, but with distinct differences that confer unique biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Juvenimicin A2 is typically synthesized through a series of polyketide synthase (PKS) pathways. The biosynthesis involves the assembly of a polyketide chain, which is then cyclized to form the macrolide ring. The process includes multiple enzymatic steps, such as ketoreduction, dehydration, and enoyl reduction, facilitated by modular PKS .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Micromonospora chalcea var. izumensis under controlled conditions. The fermentation broth is then extracted and purified to isolate this compound. Genetic engineering techniques have also been employed to enhance the yield and efficiency of production .
Analyse Des Réactions Chimiques
Types of Reactions: Juvenimicin A2 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Applications De Recherche Scientifique
Juvenimicin A2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying macrolide biosynthesis and enzymatic pathways.
Biology: Investigated for its antibacterial properties and its effects on bacterial protein synthesis.
Medicine: Explored for its potential use in treating bacterial infections, particularly those caused by Gram-positive bacteria.
Mécanisme D'action
Juvenimicin A2 exerts its antibacterial effects by binding to the bacterial ribosome, thereby inhibiting protein synthesis. This action disrupts the growth and replication of bacteria. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to the inhibition of peptide chain elongation .
Comparaison Avec Des Composés Similaires
Tylosin: Another 16-membered macrolide with similar antibacterial properties but different structural features.
Leucomycin: Shares a similar macrolide ring structure but differs in the attached sugar moieties.
Spiramycin: Another macrolide with a similar mechanism of action but different clinical applications.
Uniqueness: Juvenimicin A2 is unique due to its specific structural modifications, such as the presence of a methyl group at the 6-position on the lactone ring, which distinguishes it from other macrolides like tylosin that have an ethylformyl group at the same position .
Propriétés
Numéro CAS |
61417-47-8 |
|---|---|
Formule moléculaire |
C30H51NO8 |
Poids moléculaire |
553.7 g/mol |
Nom IUPAC |
(14E)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadec-14-ene-5,13-dione |
InChI |
InChI=1S/C30H51NO8/c1-10-24-20(6)28-30(7,39-28)12-11-22(32)16(2)13-17(3)27(19(5)23(33)15-25(34)37-24)38-29-26(35)21(31(8)9)14-18(4)36-29/h11-12,16-21,23-24,26-29,33,35H,10,13-15H2,1-9H3/b12-11+ |
Clé InChI |
NMAABBNXENXPAD-VAWYXSNFSA-N |
SMILES isomérique |
CCC1C(C2C(O2)(/C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)C)C)C)C |
SMILES canonique |
CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


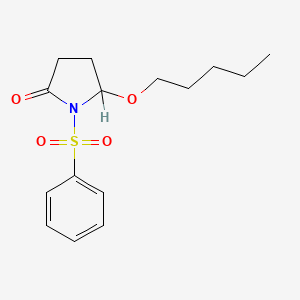
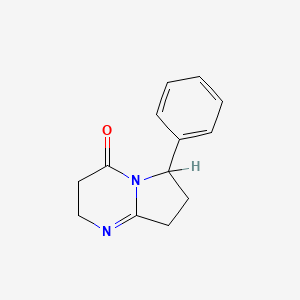
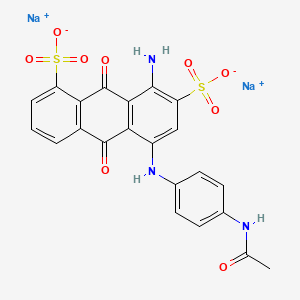

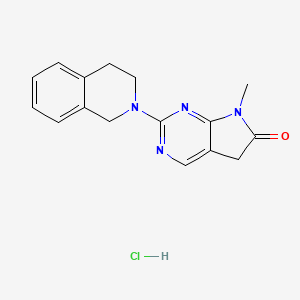

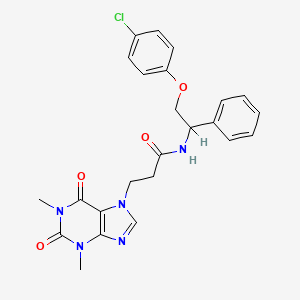


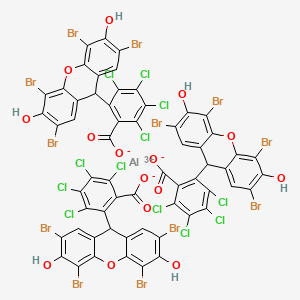
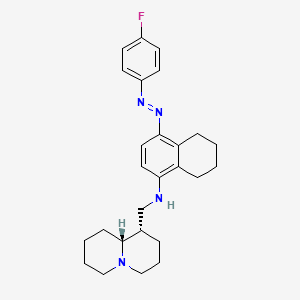
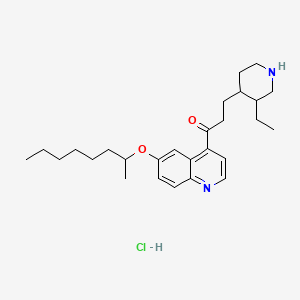
![7-(2-aminophenyl)-7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B15184056.png)
![2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B15184063.png)
